molecular formula C7H11ClN2S B7451733 N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B7451733
M. Wt: 190.69 g/mol
InChI Key: HTCFZCKUEJUOMP-UHFFFAOYSA-N
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Description

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H10N2S·HCl It is known for its unique structure, which includes a thiazole ring and a cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride typically involves the reaction of a thiazole derivative with a cyclopropanamine. One common method includes the use of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride as an intermediate . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the cyclopropane moiety is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane moiety may contribute to the compound’s stability and binding affinity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride is unique due to its combination of a thiazole ring and a cyclopropane moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.ClH/c1-2-6(1)9-4-7-3-8-5-10-7;/h3,5-6,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCFZCKUEJUOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-54-0
Record name 5-Thiazolemethanamine, N-cyclopropyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332531-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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